molecular formula C18H15N5O4S2 B2986002 2-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392292-18-1

2-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2986002
CAS RN: 392292-18-1
M. Wt: 429.47
InChI Key: BKCXORSYXBKGSK-UHFFFAOYSA-N
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Description

2-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Biological Activity

  • Research has highlighted the synthesis of derivatives similar to "2-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide" and their biological activities. One study focused on the synthesis and in vitro and in silico screening of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as inhibitors of protein tyrosine phosphatase 1B, showing promising results in hypoglycemic activity and potential for diabetes management (Navarrete-Vázquez et al., 2012).

Antiparasitic Activity

  • Thiazolides, including nitazoxanide and its derivatives, demonstrate broad-spectrum activities against a wide variety of intestinal and tissue-dwelling helminths, protozoa, and enteric bacteria infecting animals and humans. The mode of action is thought to be independent of the nitro group, suggesting alternative mechanisms besides the proposed mode of action involving the pyruvate ferredoxin oxidoreductase enzyme (Esposito et al., 2005).

Synthesis of Novel Compounds

  • Studies on the synthesis of new compounds with potential biological activities include the preparation of 1,1-dialkylindolium-2-thiolates via base-induced transformation, demonstrating the versatility of these chemical structures in generating novel compounds that could have significant biological applications (Androsov, 2008).

Anti-Infective Drugs

  • Thiazolides, a novel class of anti-infective drugs, are effective against viruses, bacteria, intracellular and extracellular protozoan parasites, and proliferating mammalian cells. This broad range of activities highlights the potential of compounds similar to "2-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide" in various therapeutic areas (Hemphill et al., 2012).

Structure-Function Relationship

  • The structure-function relationship of thiazolides has been investigated in intracellular and extracellular protozoan parasites and larval-stage cestodes, further underscoring the complexity and potential of thiazolides in targeting differential metabolic pathways for a broad range of activities (Hemphill et al., 2007).

properties

IUPAC Name

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4S2/c1-11-5-4-6-12(9-11)19-15(24)10-28-18-22-21-17(29-18)20-16(25)13-7-2-3-8-14(13)23(26)27/h2-9H,10H2,1H3,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCXORSYXBKGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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